4-Dehydroxy-4-amino Ezetimibe is a derivative of ezetimibe, a well-known cholesterol absorption inhibitor used in the treatment of hyperlipidemia. Ezetimibe functions by selectively blocking the Niemann-Pick C1-like 1 protein, which is essential for the intestinal absorption of cholesterol. The modification to 4-dehydroxy-4-amino ezetimibe aims to enhance its pharmacological properties and efficacy as a cholesterol-lowering agent.
Ezetimibe and its derivatives, including 4-dehydroxy-4-amino ezetimibe, are synthesized through various chemical processes involving β-lactam compounds. The original compound, ezetimibe, was developed by Schering-Plough and has been extensively studied for its mechanism of action and therapeutic applications in managing cholesterol levels.
4-Dehydroxy-4-amino Ezetimibe falls under the category of anticholesteremic agents, specifically classified as a β-lactam derivative. This compound is part of a broader class of drugs aimed at lowering low-density lipoprotein cholesterol levels in patients with dyslipidemia.
The synthesis of 4-dehydroxy-4-amino ezetimibe typically involves several key steps:
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. For instance, using dichloromethane as a solvent and employing triethylamine as a base during N-acylation has been shown to be effective in achieving high yields (40-60%) for intermediates .
The molecular structure of 4-dehydroxy-4-amino ezetimibe includes:
This structural modification is crucial as it may influence the compound's interaction with biological targets.
The molecular formula for 4-dehydroxy-4-amino ezetimibe is typically represented as , indicating its complex nature with multiple functional groups that contribute to its biological activity.
The primary chemical reactions involving 4-dehydroxy-4-amino ezetimibe include:
The stability of 4-dehydroxy-4-amino ezetimibe can be influenced by pH levels and temperature, necessitating careful control during storage and formulation development to prevent degradation .
The mechanism by which 4-dehydroxy-4-amino ezetimibe exerts its effects involves:
Studies indicate that compounds like 4-dehydroxy-4-amino ezetimibe can significantly lower serum levels of low-density lipoprotein cholesterol when administered in appropriate dosages .
Relevant analyses suggest that maintaining optimal conditions during formulation can enhance the stability and effectiveness of the compound .
The primary application of 4-dehydroxy-4-amino ezetimibe lies in its potential use as an anticholesteremic agent. It is being researched for:
Research continues into optimizing its structure for improved efficacy and reduced side effects, making it a valuable candidate in cardiovascular disease management strategies .
4-Dehydroxy-4-amino ezetimibe is a structural analog of the cholesterol-lowering drug ezetimibe. Its systematic IUPAC name is (3R,4S)-4-(4-aminophenyl)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]azetidin-2-one. The compound is identified by the CAS Registry Number 1354716-98-5 and is cataloged under identifiers such as TRC-D230145 in chemical supplier databases. The "4-dehydroxy-4-amino" designation explicitly indicates the replacement of the hydroxyl group (-OH) at the C4 position of the phenyl ring in ezetimibe with an amino group (-NH₂). This modification classifies it as an amino derivative of ezetimibe and falls under the broader category of β-lactam (azetidin-2-one) derivatives [2] [9].
Table 1: Key Identifiers of 4-Dehydroxy-4-amino Ezetimibe
Property | Value |
---|---|
IUPAC Name | (3R,4S)-4-(4-aminophenyl)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]azetidin-2-one |
CAS Number | 1354716-98-5 |
PubChem CID | 56645165 |
Molecular Formula | C₂₄H₂₂F₂N₂O₂ |
Synonyms | TRC-D230145, 4-Amino ezetimibe analog |
The molecular formula C₂₄H₂₂F₂N₂O₂ confirms the replacement of the hydroxyl oxygen in ezetimibe (C₂₄H₂₁F₂NO₃) with a nitrogen atom, reducing the oxygen count by one and adding two hydrogen atoms. This results in a molecular weight of 408.44 g/mol, slightly lower than ezetimibe’s 409.43 g/mol. The compound retains the core azetidin-2-one ring and three phenyl rings characteristic of ezetimibe, including two fluorinated phenyl groups.
Stereochemistry is critical for biological activity, mirroring ezetimibe’s chiral centers:
Nc1ccc(cc1)[C@@H]2[C@@H](CC[C@H](O)c3ccc(F)cc3)C(=O)N2c4ccc(F)cc4
) explicitly encodes its absolute stereochemistry [2] [8] [9]. Structurally, 4-dehydroxy-4-amino ezetimibe diverges from ezetimibe at the C4 position of its para-substituted phenyl ring:
Table 2: Structural Differences Between Ezetimibe and 4-Dehydroxy-4-amino Analogue
Feature | Ezetimibe (C₂₄H₂₁F₂NO₃) | 4-Dehydroxy-4-amino Ezetimibe (C₂₄H₂₂F₂N₂O₂) |
---|---|---|
C4 Functional Group | -OH (phenolic) | -NH₂ (aniline-like) |
Polarity | Higher (due to H-bond donor -OH) | Lower (weaker H-bond donor -NH₂) |
pKa | ~10 (phenolic proton) | ~27 (amine proton) |
Molecular Weight | 409.43 g/mol | 408.44 g/mol |
Key Stabilizing Interactions | Intramolecular H-bond (O-H⋯O=C) | Reduced H-bond capacity; increased basicity |
Functional Implications:
Thermal Behavior:Ezetimibe melts sharply at 164–166°C, with dehydration events below 80°C in its monohydrate form. The 4-amino analog’s thermal profile remains uncharacterized but is predicted to exhibit higher decomposition temperatures due to reduced polarity and absence of dehydratable -OH [7].
Synthetic Relevance:This analog is accessible via:
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2